molecular formula C12H22O4 B037005 Diethyl ethyl(propyl)propanedioate CAS No. 6065-62-9

Diethyl ethyl(propyl)propanedioate

Cat. No. B037005
CAS RN: 6065-62-9
M. Wt: 230.3 g/mol
InChI Key: ZXENWBHSTGAEEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl ethyl(propyl)propanedioate and its derivatives involves several key reactions, including condensation, Michael addition, and radical addition processes. For instance, Meskini et al. (2010) described the preparation of a new functionalized N,O,O-ligand through condensation, highlighting the versatility of diethyl ethyl(propyl)propanedioate in synthesizing complex molecules with potential metal coordination capabilities (Meskini et al., 2010). Similarly, Matsumoto et al. (2008) demonstrated its utility in creating key intermediates for immunomodulatory agents through Michael addition (Matsumoto et al., 2008).

Molecular Structure Analysis

The molecular structure of diethyl ethyl(propyl)propanedioate derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray diffraction. The structural analysis reveals the presence of potential coordination sites for metal atoms, indicating its usefulness in the formation of complex molecules (Meskini et al., 2010).

Chemical Reactions and Properties

Diethyl ethyl(propyl)propanedioate participates in a variety of chemical reactions, including complexation with lanthanide cations and radical addition to olefins. The complexation behavior towards lanthanide metal ions has been studied, showing its potential in creating metal-organic frameworks and complexes (Amarandei et al., 2014). Furthermore, radical addition processes facilitated by photolysis indicate its reactivity towards forming new bonds and derivatives (Byers & Lane, 1990).

Safety And Hazards

Diethyl malonate is highly flammable and may cause serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

diethyl 2-ethyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENWBHSTGAEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561993
Record name Diethyl ethyl(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ethyl(propyl)propanedioate

CAS RN

6065-62-9
Record name 1,3-Diethyl 2-ethyl-2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethyl(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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